N-(Furan-2-ylmethyl)-3,4-Dimethoxyanilin

Übersicht

Beschreibung

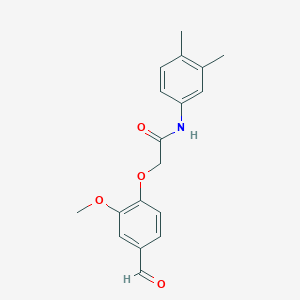

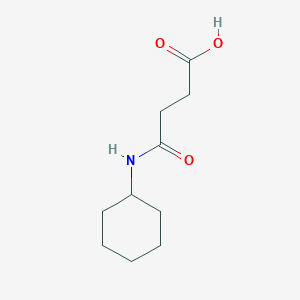

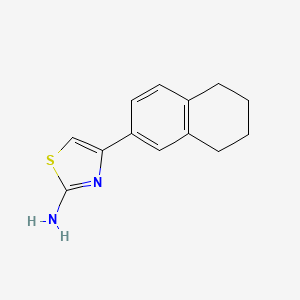

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline: is an organic compound that features a furan ring attached to an aniline derivative

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: The compound has shown potential in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It is being investigated for its potential use in developing new drugs with antibacterial, antifungal, and anticancer properties .

Industry: In the industrial sector, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical reactions makes it a versatile building block for creating high-performance materials .

Wirkmechanismus

Target of Action

Furan derivatives have been noted for their potential as antimicrobial agents , suggesting that they may interact with bacterial proteins or enzymes as their primary targets.

Mode of Action

Furan derivatives have been associated with antimicrobial activity . This suggests that N-(furan-2-ylmethyl)-3,4-dimethoxyaniline might interact with its targets, leading to the inhibition of essential microbial processes.

Biochemical Pathways

Furan derivatives have been associated with antimicrobial activity , implying that they might interfere with the biochemical pathways essential for microbial growth and survival.

Pharmacokinetics

A related compound, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (f2mpa), has been reported to have moderate to good admet properties .

Result of Action

It can be inferred from the antimicrobial activity of furan derivatives that the compound might lead to the inhibition of microbial growth.

Action Environment

The synthesis of similar furan derivatives has been successfully performed under microwave-assisted conditions , suggesting that the compound might be stable under a variety of environmental conditions.

Biochemische Analyse

Biochemical Properties

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters . The nature of these interactions includes binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline may interact with proteins involved in signal transduction pathways, influencing cellular responses.

Cellular Effects

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the levels of neurotransmitters in neuronal cells by inhibiting MAO activity, leading to changes in cell signaling and neurotransmitter release . Furthermore, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to the active site of MAO, forming a complex that inhibits the enzyme’s activity . This inhibition leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which can affect various physiological processes. Additionally, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline may modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is relatively stable under physiological conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of MAO activity and prolonged changes in neurotransmitter levels, which may have lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced cognitive function and neuroprotection . At high doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and physiological changes.

Metabolic Pathways

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . These metabolic processes can affect the levels of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline and its metabolites, influencing its overall biochemical activity and effects on cellular function.

Transport and Distribution

Within cells and tissues, N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its concentration and activity in different tissues, influencing its overall physiological effects.

Subcellular Localization

The subcellular localization of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, localization to the mitochondria may enhance its effects on cellular metabolism and energy production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-3,4-dimethoxyaniline typically involves the reaction of 3,4-dimethoxyaniline with furan-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity N-(furan-2-ylmethyl)-3,4-dimethoxyaniline .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(furan-2-ylmethyl)-3,4-dimethoxyaniline can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form N-(furan-2-ylmethyl)-3,4-dimethoxyaniline derivatives with altered functional groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents such as halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Reduced aniline derivatives.

Substitution: Halogenated or nitrated aniline derivatives.

Vergleich Mit ähnlichen Verbindungen

- N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine

- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives

Comparison: N-(furan-2-ylmethyl)-3,4-dimethoxyaniline is unique due to the presence of both the furan ring and the dimethoxyaniline moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine has a propargylamine group, which affects its reactivity and biological activity differently . Similarly, N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide and N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have different functional groups that influence their chemical behavior and applications .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-15-12-6-5-10(8-13(12)16-2)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZVBYZSDQDKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2=CC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355576 | |

| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-80-1 | |

| Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(1-Methyl-1H-pyrazole-3-carbonyl)-amino]-benzoic acid](/img/structure/B1298741.png)

![5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298743.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)